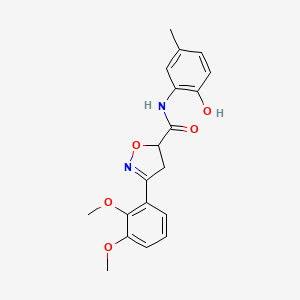![molecular formula C17H13BrN2O3 B11422137 3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11422137.png)
3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that combines bromine, hydroxyethyl, and methylamino groups with an anthra[1,9-cd]isoxazol-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting with the preparation of the anthra[1,9-cd]isoxazol-6-one core. This core can be synthesized through a series of reactions, including cyclization and bromination. The hydroxyethyl and methylamino groups are then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent. Its ability to target specific molecular pathways can be exploited for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(2-hydroxyethyl)isoxazole: This compound shares the bromine and hydroxyethyl groups but lacks the methylamino and anthra[1,9-cd]isoxazol-6-one core.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound has a similar bromine substitution but differs in its core structure and functional groups.
2-amino-5-bromo-3-methylpyridine: This compound contains a bromine and methyl group but has a different core structure.
Uniqueness
3-bromo-5-[(2-hydroxyethyl)(methyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H13BrN2O3 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
12-bromo-10-[2-hydroxyethyl(methyl)amino]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C17H13BrN2O3/c1-20(6-7-21)12-8-11(18)15-14-13(12)16(22)9-4-2-3-5-10(9)17(14)23-19-15/h2-5,8,21H,6-7H2,1H3 |
InChI Key |
JTJHJXCRBSTHKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-fluorobenzyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11422066.png)
![4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11422067.png)
![N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11422073.png)
![N-{[4-(2,3-Dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11422079.png)
![N-(4-ethoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11422089.png)

![N-Cyclohexyl-2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11422103.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11422109.png)
![1-benzyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11422123.png)
![[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11422128.png)
![9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11422130.png)
![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11422144.png)
![7-(5-chloro-2-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11422147.png)
